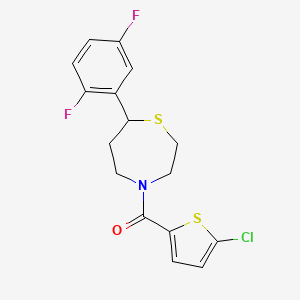
(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that features a unique combination of a chlorothiophene ring and a difluorophenyl-substituted thiazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester or thioamide precursor under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Attachment of the Chlorothiophene Ring: The final step involves coupling the chlorothiophene ring to the thiazepane intermediate, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazepane ring, which is a common motif in many bioactive molecules, suggests that it could exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the chlorothiophene and difluorophenyl groups.
作用機序
The mechanism of action of (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring can act as a scaffold that positions functional groups in a way that enhances binding affinity and specificity to the target.
類似化合物との比較
Similar Compounds
- (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- (5-Chlorothiophen-2-yl)(7-(2,4-difluorophenyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
Compared to similar compounds, (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the difluorophenyl group, which can influence its electronic properties and reactivity. This unique structure may result in different biological activities or chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NOS2/c17-15-4-3-14(23-15)16(21)20-6-5-13(22-8-7-20)11-9-10(18)1-2-12(11)19/h1-4,9,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOYVORISVCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














